molecular formula C13H17N5O B7555964 3-amino-2-methyl-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]propanamide

3-amino-2-methyl-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]propanamide

Cat. No. B7555964
M. Wt: 259.31 g/mol
InChI Key: SKZKHXCBPVNOTH-UHFFFAOYSA-N
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Description

3-amino-2-methyl-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]propanamide, also known as AMTP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research.

Mechanism of Action

The mechanism of action of 3-amino-2-methyl-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]propanamide involves the competitive inhibition of the group II mGluR receptors. The binding of 3-amino-2-methyl-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]propanamide to these receptors prevents the activation of downstream signaling pathways, resulting in a decrease in glutamate release. This, in turn, leads to a reduction in neuronal excitability and an overall decrease in neurotransmission.
Biochemical and physiological effects:
3-amino-2-methyl-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]propanamide has been found to have various biochemical and physiological effects in both in vitro and in vivo studies. It has been shown to decrease glutamate release in the hippocampus, which is involved in memory and learning. Additionally, 3-amino-2-methyl-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]propanamide has been found to reduce anxiety-like behavior in animal models, suggesting its potential as an anxiolytic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-amino-2-methyl-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]propanamide in lab experiments is its selectivity for the group II mGluR receptors. This allows for the specific targeting of these receptors without affecting other neurotransmitter systems. However, one limitation of 3-amino-2-methyl-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]propanamide is its relatively low potency compared to other mGluR antagonists. This may require the use of higher concentrations of the compound in experiments, which could potentially lead to non-specific effects.

Future Directions

There are several future directions for the research of 3-amino-2-methyl-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]propanamide. One area of interest is the potential therapeutic applications of 3-amino-2-methyl-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]propanamide for the treatment of neurological disorders such as anxiety and depression. Additionally, further studies are needed to investigate the effects of 3-amino-2-methyl-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]propanamide on other neurotransmitter systems and to determine its long-term effects on neuronal function. Finally, the development of more potent and selective 3-amino-2-methyl-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]propanamide analogs could lead to improved pharmacological properties and increased therapeutic potential.
Conclusion:
In conclusion, 3-amino-2-methyl-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]propanamide is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. Its selective inhibition of the group II mGluR receptors has been found to have potential therapeutic implications for the treatment of various neurological disorders. While there are limitations to the use of 3-amino-2-methyl-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]propanamide in lab experiments, its unique pharmacological properties make it a promising compound for further investigation.

Synthesis Methods

The synthesis of 3-amino-2-methyl-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]propanamide involves the reaction of 3-(1,2,4-triazol-1-ylmethyl)aniline and 3-amino-2-methylpropanoic acid in the presence of a coupling agent. The resulting compound is then purified through recrystallization. The synthesis of 3-amino-2-methyl-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]propanamide has been reported in several studies, and the purity of the compound has been confirmed through various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

3-amino-2-methyl-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]propanamide has been used in various scientific research studies, particularly in the field of neuroscience. It has been shown to act as a selective antagonist of the group II metabotropic glutamate receptors (mGluR2/3), which are involved in the regulation of glutamate neurotransmission. The inhibition of these receptors by 3-amino-2-methyl-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]propanamide has been found to have potential therapeutic implications for the treatment of various neurological disorders such as anxiety, depression, and schizophrenia.

properties

IUPAC Name

3-amino-2-methyl-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O/c1-10(6-14)13(19)17-12-4-2-3-11(5-12)7-18-9-15-8-16-18/h2-5,8-10H,6-7,14H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKZKHXCBPVNOTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C(=O)NC1=CC=CC(=C1)CN2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-2-methyl-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]propanamide

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